3-(4-Bromophenyl)-1,2,3-benzotriazin-4-one
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Overview
Description
3-(4-bromophenyl)-1,2,3-benzotriazin-4-one is a member of benzotriazines.
Scientific Research Applications
Thermolytic Decomposition
3-(4-Bromophenyl)-1,2,3-benzotriazin-4-one, as part of the 1,2,3-benzotriazin-4-ones family, has been studied for its behavior under thermolytic decomposition. This research found that nuclear-substituted 1,2,3-benzotriazin-4-ones, when thermolysed, primarily produce 2-(o-aminophenyl)-3,1-benzoxazin-4-ones (Archer, Barker, & Smalley, 1973).
Synthesis of Nematicidal Compounds
A significant application of this compound derivatives is in the synthesis of novel compounds with potential use as nematicides. These derivatives have shown high efficacy in controlling cucumber root-knot nematode disease caused by Meloidogyne incognita, with up to 100% control efficacy at certain concentrations (Wang, Chen, Deng, Li, & Xu, 2015).
Peptide Synthesis
The compound has also found utility in peptide synthesis. Specifically, a derivative of 1,2,3-benzotriazin-4-one, 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one, has been employed as an efficient coupling reagent in both solution and solid-phase peptide synthesis (Fan, Hao, & Ye, 1996).
Structural and Magnetic Studies
Studies on derivatives of 1,2,3-benzotriazin-4-one, such as imidazolo-fused 1,2,4-benzotriazinyl radicals, have provided insights into their structural and magnetic properties. These studies are crucial for understanding the magnetic susceptibility and exchange-coupling interactions in these compounds (Constantinides et al., 2014).
Synthesis of Heterocyclic Compounds
Another interesting application is in the synthesis of novel heterocyclic compounds. The related compound 4-(4-Bromophenyl)-4-oxobut-2-enoic Acid has been used to prepare a series of heterocyclic compounds with potential antibacterial activities (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).
Properties
CAS No. |
55649-80-4 |
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Molecular Formula |
C13H8BrN3O |
Molecular Weight |
302.13 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C13H8BrN3O/c14-9-5-7-10(8-6-9)17-13(18)11-3-1-2-4-12(11)15-16-17/h1-8H |
InChI Key |
CXBNGMLYZXDWOG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)C3=CC=C(C=C3)Br |
solubility |
0.2 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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